7-(benzhydryloxy)-1H-indole
Overview
Description
7-(Benzhydryloxy)-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with biological activity. Indole itself is known to play a role in bacterial biofilms and can influence the virulence of certain pathogens, such as Pseudomonas aeruginosa, by altering gene expression and affecting the production of virulence factors .
Synthesis Analysis
The synthesis of 7-hydroxyindoles, which are closely related to 7-(benzhydryloxy)-1
Scientific Research Applications
Synthesis and Functionalization
- Synthesis Techniques : The synthesis of 7-alkoxyindoles, including those protected by benzhydryl groups like 7-(benzhydryloxy)-1H-indole, involves the reaction of protected 2-nitrophenols with vinylmagnesium bromide. This technique is significant for producing high yields and facilitating subsequent transformations of the 7-hydroxy function (Dobson, Todd, & Gilmore, 1991).
- Functionalization of Nitrogen Heterocycles : An innovative method for the functionalization of indoles at the 7-position through iridium-catalyzed, silyl-directed C-H borylation has been reported. This method is applicable to a variety of substituted indoles, demonstrating the versatility in manipulating the 7-(benzhydryloxy)-1H-indole structure (Robbins, Boebel, & Hartwig, 2010).
Biochemical and Pharmacological Studies
- Antivirulence Properties : Indole and its derivatives, including 7-hydroxyindole (a compound related to 7-(benzhydryloxy)-1H-indole), have been found to diminish the virulence of Pseudomonas aeruginosa. These compounds impact gene expression related to virulence factors and enhance antibiotic resistance, suggesting potential applications in novel antivirulence strategies (Lee et al., 2008).
- Chemical Reactivity Studies : Investigations into the nucleophilic reactivities of various indoles, including those with benzhydryl cations, help understand their chemical behavior and potential applications in synthesis and drug development (Lakhdar et al., 2006).
Materials Science and Chemistry
- Structural Analysis of Derivatives : The structural analysis of novel indole derivatives, which could include modifications like 7-(benzhydryloxy)-1H-indole, has been conducted using techniques like X-ray diffraction and spectroscopic studies. These investigations are crucial for understanding the properties and potential applications of these compounds in various fields (Tariq et al., 2020).
Miscellaneous Applications
- Electrochemical Studies : Electrochemical oxidation studies of indolic compounds, including those with structures similar to 7-(benzhydryloxy)-1H-indole, provide insights into their behavior and potential applications in electrochemistry and material sciences (Enache & Oliveira‐Brett, 2011).
Safety And Hazards
properties
IUPAC Name |
7-benzhydryloxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c1-3-8-17(9-4-1)21(18-10-5-2-6-11-18)23-19-13-7-12-16-14-15-22-20(16)19/h1-15,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSLOKVULVVFGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=CC4=C3NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567611 | |
Record name | 7-(Diphenylmethoxy)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzhydryloxy)-1H-indole | |
CAS RN |
135328-49-3 | |
Record name | 7-(Diphenylmethoxy)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.